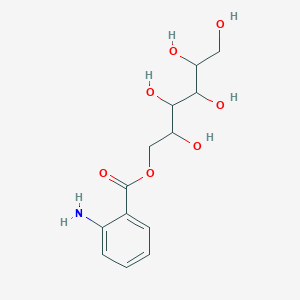
2,3,4,5,6-Pentahydroxyhexyl 2-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentahydroxyhexyl 2-aminobenzoate is a chemical compound with the molecular formula C13H19NO7. It is known for its unique structure, which includes a hexyl chain with five hydroxyl groups and an aminobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentahydroxyhexyl 2-aminobenzoate typically involves the esterification of 2-aminobenzoic acid with a pentahydroxyhexyl alcohol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentahydroxyhexyl 2-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aminobenzoate moiety can undergo substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2,3,4,5,6-Pentahydroxyhexyl 2-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentahydroxyhexyl 2-aminobenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the aminobenzoate moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentahydroxyhexyl 4-hydroxybenzoate
- 2,3,4,5,6-Pentahydroxyhexyl 4-aminobenzoate
- 2,3,4,5,6-Pentahydroxyhexyl 3-aminobenzoate
Uniqueness
2,3,4,5,6-Pentahydroxyhexyl 2-aminobenzoate is unique due to its specific substitution pattern on the benzene ring and the presence of multiple hydroxyl groups on the hexyl chain. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H19NO7 |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxyhexyl 2-aminobenzoate |
InChI |
InChI=1S/C13H19NO7/c14-8-4-2-1-3-7(8)13(20)21-6-10(17)12(19)11(18)9(16)5-15/h1-4,9-12,15-19H,5-6,14H2 |
InChI Key |
YPZRJRIKRNDDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(C(C(C(CO)O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















